molecular formula C8H12N4O2 B8615990 Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Cat. No. B8615990
M. Wt: 196.21 g/mol
InChI Key: WAKFYIDGHRFYEV-UHFFFAOYSA-N
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Patent
US09440970B2

Procedure details

Platinum(IV) oxide (3 g) was added to a mixed solution of methanol (200 ml), methylene chloride (200 ml), and concentrated hydrochloric acid (3.9 ml) containing the methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (3.0 g) obtained in (Example 5.16) . The obtained mixture was stirred in a hydrogen atmosphere for 66 hours at room temperature. Thereafter, the reaction solution was filtered with Celite, and was then washed with methanol (80 ml). The filtrate was combined with the washing solution, and the thus mixed solution was then concentrated under reduced pressure. The obtained residue was subjected to azeotropy with methanol (20 ml) four times, so as to obtain the title compound (3.3 g) in the form of a light brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.Cl.[NH2:4][C:5]1[N:17]=[C:8]2[CH:9]=[C:10]([C:13]([O:15][CH3:16])=[O:14])[CH:11]=[CH:12][N:7]2[N:6]=1.[H][H]>[Pt](=O)=O.C(Cl)Cl>[NH2:4][C:5]1[N:17]=[C:8]2[CH2:9][CH:10]([C:13]([O:15][CH3:16])=[O:14])[CH2:11][CH2:12][N:7]2[N:6]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=NN2C(C=C(C=C2)C(=O)OC)=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
3.9 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 g
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in (Example 5.16)
FILTRATION
Type
FILTRATION
Details
Thereafter, the reaction solution was filtered with Celite
WASH
Type
WASH
Details
was then washed with methanol (80 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the thus mixed solution was then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=NN2C(CC(CC2)C(=O)OC)=N1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 107.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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